molecular formula C13H17BFNO3 B12653706 2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid

2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid

Cat. No.: B12653706
M. Wt: 265.09 g/mol
InChI Key: GEVKMKYDCVLEAB-UHFFFAOYSA-N
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Description

2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid is an organoboron compound that has garnered attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves the reaction of 2-fluorobenzoic acid with 3-methylpiperidine and subsequent borylation. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide .

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

Molecular Formula

C13H17BFNO3

Molecular Weight

265.09 g/mol

IUPAC Name

[2-fluoro-3-(3-methylpiperidine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C13H17BFNO3/c1-9-4-3-7-16(8-9)13(17)10-5-2-6-11(12(10)15)14(18)19/h2,5-6,9,18-19H,3-4,7-8H2,1H3

InChI Key

GEVKMKYDCVLEAB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)N2CCCC(C2)C)F)(O)O

Origin of Product

United States

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